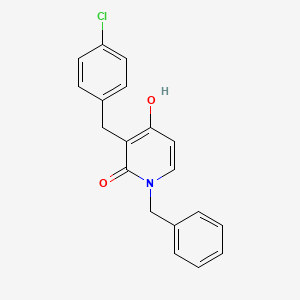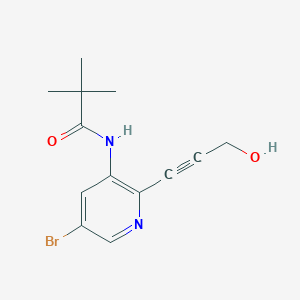![molecular formula C7H10N2O4S B1373756 8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone CAS No. 1248977-11-8](/img/structure/B1373756.png)
8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone” is a chemical compound with the CAS Number: 1248977-11-8 . It has a molecular weight of 218.23 . The IUPAC name for this compound is 8-thia-1,3-diazaspiro [4.5]decane-2,4-dione 8,8-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O4S/c10-5-7 (9-6 (11)8-5)1-3-14 (12,13)4-2-7/h1-4H2, (H2,8,9,10,11) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is stored at room temperature .Scientific Research Applications
Supramolecular Arrangements
A study by Graus et al. (2010) focused on the synthesis of various diazaspiro[4.5]decane derivatives, including 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. The research highlighted the role of substituents in supramolecular arrangements, revealing distinct structural types based on interactions between hydantoin rings (Graus et al., 2010).
Molecular and Crystal Structures
Rohlíček et al. (2010) analyzed a similar compound, focusing on its crystal structure and molecular conformations. Their work provides insights into the molecule's structural characteristics and potential applications in material science (Rohlíček et al., 2010).
Synthesis of Heterocycles
Reddy et al. (2001) explored the synthesis of sulfur-containing heterocycles derived from diazaspiro[4.5]decane. This research contributes to the understanding of complex molecular syntheses and the potential development of new chemical entities (Reddy et al., 2001).
Anticancer Activity
Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives to evaluate their anticancer activity. This study demonstrates the potential medicinal applications of such compounds in cancer research (Flefel et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
8,8-dioxo-8λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c10-5-7(9-6(11)8-5)1-3-14(12,13)4-2-7/h1-4H2,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWBXSSEPJUHCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)

![2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate](/img/structure/B1373681.png)

![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)
![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)


![methyl 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1373691.png)




